molecular formula C9H15NO B11918694 (S)-Spiro[2.5]octane-1-carboxamide

(S)-Spiro[2.5]octane-1-carboxamide

Cat. No.: B11918694
M. Wt: 153.22 g/mol
InChI Key: HDQONKBOIFNIBM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Spiro[25]octane-1-carboxamide is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a spirocyclic carboxylic acid with an amine. One common method is the catalytic amidation of the carboxylic acid using a coupling reagent such as carbodiimide or an activating agent like acyl chloride. The reaction is usually carried out under mild conditions to preserve the integrity of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (S)-Spiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(S)-Spiro[2.5]octane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This uniqueness allows it to interact with biological targets in ways that other compounds with different structures cannot, making it a valuable compound in various fields of research and application .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2S)-spiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m1/s1

InChI Key

HDQONKBOIFNIBM-SSDOTTSWSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@@H]2C(=O)N

Canonical SMILES

C1CCC2(CC1)CC2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.